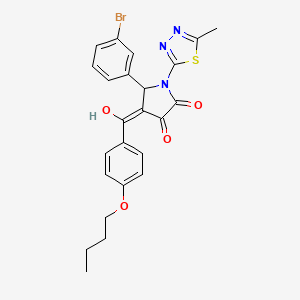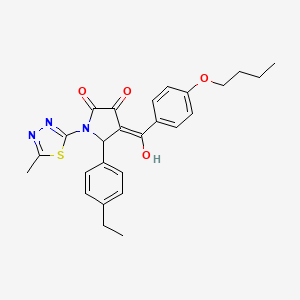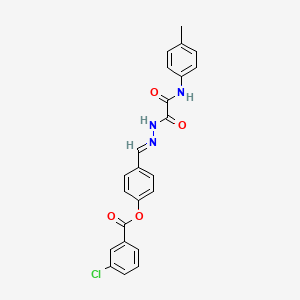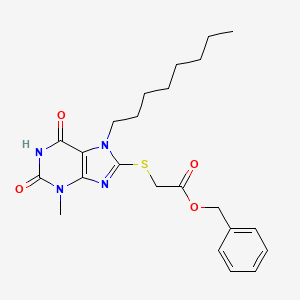![molecular formula C16H15N5O2S B12010975 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₅N₅O₂S
CAS Number: 497823-55-9
Molecular Weight: 341.394 g/mol
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. The presence of the pyridinyl group and the thiol functional group adds further complexity to its structure.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is through a Schiff base reduction route
-
Formation of Schiff Base:
- The aldehyde group from 2,5-dimethoxybenzaldehyde reacts with an amine (such as aniline) to form a Schiff base.
- The resulting compound has the structure: (E)-2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one .
-
Reduction:
- The Schiff base undergoes reduction using appropriate reducing agents (e.g., sodium borohydride or lithium aluminum hydride).
- The final product is 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol .
Industrial Production:
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidative conditions (e.g., peracids) can lead to oxidation, while reducing agents (e.g., hydrides) facilitate reduction.
Major Products:
The major products formed during reactions with this compound would vary based on the specific reaction conditions. Detailed studies are needed to identify specific products.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across scientific fields:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Studied for its pharmacological effects (e.g., anticancer, anti-inflammatory).
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H15N5O2S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5O2S/c1-22-12-6-7-14(23-2)11(9-12)10-18-21-15(19-20-16(21)24)13-5-3-4-8-17-13/h3-10H,1-2H3,(H,20,24)/b18-10+ |
InChI-Schlüssel |
GAVXYIXJHGZION-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)



![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)


![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)




